3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the benzazepine core. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .
Scientific Research Applications
3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antidepressant or antipsychotic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by binding to serotonin and dopamine receptors. This interaction can influence mood and behavior, making it a candidate for treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Shares the piperazine and chlorophenyl groups but differs in the core structure.
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: Similar in having the piperazine and chlorophenyl groups but with a different functional group arrangement.
Uniqueness
What sets 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique benzazepine core, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C24H26ClN3O4 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C24H26ClN3O4/c1-31-21-13-17-7-8-28(23(29)15-18(17)14-22(21)32-2)16-24(30)27-11-9-26(10-12-27)20-5-3-19(25)4-6-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |
InChI Key |
CLZHCWPXZSAHHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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